Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate
CAS No.: 69539-64-6
Cat. No.: VC6058988
Molecular Formula: C10H10N2O3
Molecular Weight: 206.201
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69539-64-6 |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.201 |
| IUPAC Name | ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O3/c1-2-14-10(13)7-8-6(15-9(7)11)4-3-5-12-8/h3-5H,2,11H2,1H3 |
| Standard InChI Key | BNJKQUXCFXYJJW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C1N=CC=C2)N |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure combines a furo[3,2-b]pyridine scaffold—a fused bicyclic system comprising a furan ring (oxygen-containing) and a pyridine ring (nitrogen-containing)—with two key substituents: an amino group (-NH2) at position 2 and an ethyl carboxylate ester (-COOEt) at position 3 . This arrangement creates a planar, conjugated system that may influence its electronic properties and reactivity.
The molecular formula is C10H10N2O3, with a molecular weight of 206.2 g/mol . Key bond angles and torsional strains are inferred from its SMILES string (CCOC(=O)C1=C(OC2=C1N=CC=C2)N), which reveals the ester’s orientation perpendicular to the fused ring system .
Spectroscopic and Computational Predictions
While experimental spectral data (e.g., NMR, IR) are unavailable, computational models provide insights:
Table 1: Predicted Collision Cross-Sections (CCS) for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 207.07642 | 141.6 |
| [M+Na]+ | 229.05836 | 153.8 |
| [M+NH4]+ | 224.10296 | 149.0 |
| [M-H]- | 205.06186 | 144.0 |
These values, derived from ion mobility spectrometry simulations, suggest moderate molecular rigidity, with sodium adducts exhibiting larger CCS due to increased ion size . The compound’s polar surface area (PSA) is estimated at 93.45 Ų, indicating moderate solubility in polar solvents .
Synthetic Strategies and Challenges
Retrospective Pathway Design
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Furan-Pyridine Annulation: Cyclocondensation of 3-aminopyridine derivatives with α-keto esters under acidic conditions.
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Esterification: Ethylation of the carboxyl group using ethanol and a catalyst (e.g., H2SO4).
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Purification: Chromatographic separation to isolate the target compound from regioisomers.
Analytical Validation
Hypothetical characterization would require:
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1H/13C NMR: To confirm substituent positions via coupling constants and chemical shifts.
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High-Resolution Mass Spectrometry (HRMS): To verify the molecular formula (e.g., [M+H]+ at m/z 207.07642) .
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X-ray Crystallography: To resolve the three-dimensional arrangement, though crystal growth may be challenging due to the compound’s planarity.
Physicochemical and Pharmacokinetic Profiling
Stability and Reactivity
The amino group’s nucleophilicity and the ester’s electrophilicity suggest susceptibility to hydrolysis under acidic/basic conditions. The fused aromatic system likely confers thermal stability up to 200°C, extrapolated from thienopyridine analogs .
Table 2: Comparative Properties of Furo- vs. Thienopyridine Derivatives
| Property | Ethyl 2-Aminofuro[3,2-b]pyridine-3-carboxylate | Ethyl 3-Aminothieno[3,2-b]pyridine-2-carboxylate |
|---|---|---|
| Molecular Formula | C10H10N2O3 | C10H10N2O2S |
| Molecular Weight (g/mol) | 206.2 | 222.26 |
| LogP | ~2.6 (predicted) | 2.64 |
| PSA (Ų) | 93.45 | 93.45 |
The sulfur atom in thienopyridines increases molecular weight and slightly enhances lipophilicity (LogP) .
ADME Predictions
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Absorption: Moderate intestinal permeability due to balanced LogP (~2.6) and PSA.
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Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, with the ester group prone to hydrolysis by esterases.
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Excretion: Renal clearance predicted due to moderate polarity.
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